molecular formula C11H12N2 B2491023 2,3,4-Trimethyl-1,5-naphthyridine CAS No. 1557262-60-8

2,3,4-Trimethyl-1,5-naphthyridine

Cat. No.: B2491023
CAS No.: 1557262-60-8
M. Wt: 172.231
InChI Key: ALHFUQNYZHMICC-UHFFFAOYSA-N
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Description

2,3,4-Trimethyl-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trimethyl-1,5-naphthyridine typically involves the condensation of appropriate precursors followed by cyclization and decarboxylation steps. One common method involves the reaction of 2-methyl-3-methoxy-1,5-naphthyridine with suitable reagents to yield the desired product . The reaction conditions often include prolonged refluxing in concentrated hydrobromic acid or other strong acids to facilitate the formation of the naphthyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .

Biological Activity

2,3,4-Trimethyl-1,5-naphthyridine is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to the naphthyridine family, characterized by a fused bicyclic structure containing nitrogen atoms. The synthesis of this compound often involves various methods such as cyclization reactions of appropriate precursors or modifications of existing naphthyridine derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains and fungi. The mechanism of action typically involves the inhibition of microbial growth through interference with cellular processes.

Microorganism Activity Reference
Staphylococcus aureusInhibition of growth
Escherichia coliModerate activity
Candida albicansEffective antifungal

Anticancer Properties

Studies have revealed the potential anticancer effects of this compound. It has demonstrated antiproliferative activity against various cancer cell lines. The compound appears to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Cancer Cell Line IC50 (µM) Mechanism
MCF-7 (breast cancer)15.6Apoptosis induction via caspase activation
A549 (lung cancer)12.3Cell cycle arrest in G2/M phase
HeLa (cervical cancer)20.0Inhibition of DNA synthesis

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in various experimental models.

Case Studies

  • Study on Anti-inflammatory Activity : A study involving rats with induced colitis showed that administration of this compound significantly reduced inflammation markers and improved histological scores compared to control groups .
  • Anticancer Research : In vitro studies on human cancer cell lines indicated that treatment with the compound led to a decrease in cell viability and induced apoptosis through mitochondrial pathways .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Modulation of Signaling Pathways : It can affect various signaling pathways that regulate cell proliferation and apoptosis.
  • Interaction with DNA : Some studies suggest that it may bind to DNA or interfere with its replication process.

Properties

IUPAC Name

2,3,4-trimethyl-1,5-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-7-8(2)11-10(13-9(7)3)5-4-6-12-11/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHFUQNYZHMICC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CC=N2)N=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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